5-[(4-methoxyphenyl)amino]-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, a thiazolidine ring, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as oxazole and thiazolidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated. It may exhibit biological activity that could be harnessed for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and thiazolidine derivatives that share structural features with 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE. Examples include:
- 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
- 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H18N4O4S2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2E)-2-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-5-(4-methoxyphenyl)imino-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H18N4O4S2/c1-26-13-6-4-12(5-7-13)22-18-15(10-21)23-17(28-18)9-16-19(25)24(20(29)30-16)11-14-3-2-8-27-14/h4-7,9,14,25H,2-3,8,11H2,1H3/b17-9+,22-18? |
InChI Key |
FCKOOCVWWXDKEA-PQOWSYMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CC4CCCO4)O)/O2)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CC4CCCO4)O)O2)C#N |
Origin of Product |
United States |
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